3-(Benzyloxy)oxan-4-ol

Overview

Description

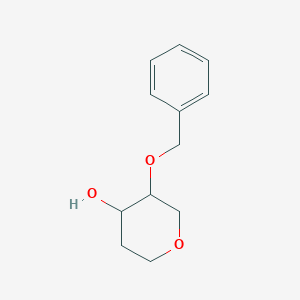

“3-(Benzyloxy)oxan-4-ol” is an organic compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 . The IUPAC name for this compound is 1,5-anhydro-2-O-benzyl-4-deoxypentitol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Scientific Research Applications

Synthesis and Spectroelectrochemical Properties

A study on the synthesis and spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and its metallo compounds highlights the chemical versatility and applicability of such compounds in electrochemical technologies. These compounds were characterized by various spectroscopic techniques and showed potential in fields like electrochromic devices and sensors due to their electron transfer properties (Aktaş Kamiloğlu et al., 2018).

Oxidative Stress Inhibition

Research on oxidized lipid/amino acid reaction products, including compounds structurally related to "3-(Benzyloxy)oxan-4-ol," demonstrated antioxidative activity in a microsomal system. These findings suggest a potential role in mitigating oxidative stress and protecting against lipid peroxidation and protein damage, highlighting their significance in biochemical research and potential therapeutic applications (Zamora et al., 1997).

Catalysis and Enantioselective Synthesis

The development of synthetic methodologies via catalytic enantioselective synthesis of 3,3-disubstituted oxindoles, which are closely related in functional group reactivity to "this compound," showcases the compound's utility in producing biologically active molecules and natural product synthesis. These methods are critical for creating chiral compounds with high structural diversity, important in pharmaceutical research and development (Cao et al., 2018).

High-Performance Energetic Materials

The assembly of diverse N-O building blocks for high-performance energetic materials, including research on 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, reveals the importance of "this compound"-related compounds in designing advanced materials. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, making them suitable for applications in energetic materials (Zhang & Shreeve, 2014).

Nucleophilicity and Organic Synthesis

Investigations into the nucleophilicity of oximes, including those based upon addition to a nitrilium closo-decaborate cluster, provide insights into the reactivity of "this compound"-related compounds. This research aids in understanding the mechanisms behind their reactivity and potential applications in organic synthesis and the development of novel synthetic methodologies (Bolotin et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

3-phenylmethoxyoxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPKMLQQDMSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)

![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B1527149.png)

![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)

![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)